molecular formula C7H8BrNO B1341950 (5-Bromo-3-methylpyridin-2-YL)methanol CAS No. 245765-71-3

(5-Bromo-3-methylpyridin-2-YL)methanol

Cat. No.: B1341950
CAS No.: 245765-71-3
M. Wt: 202.05 g/mol
InChI Key: FVMSGXSGQKWTHM-UHFFFAOYSA-N
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Description

“(5-Bromo-3-methylpyridin-2-YL)methanol” is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 5th position, a methyl group at the 3rd position, and a methanol group at the 2nd position .

Scientific Research Applications

Crystal Structure and Supramolecular Architecture

  • Synthesis and Crystal Structure Analysis : (5-Bromo-3-methylpyridin-2-YL)methanol derivatives have been synthesized and their crystal structures analyzed, revealing insights into molecular configurations and interactions. For instance, compounds such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol have been characterized, showcasing the molecule's trans configuration and coplanar benzene and pyridine rings, hinting at possible applications in material sciences and molecular engineering (Wang et al., 2008).

  • Supramolecular Architecture : Complexes involving this compound derivatives have been studied for their supramolecular architecture. For instance, copper(II) halides with N-(methylpyridin-2-yl)-amidino-O-alkylurea show intricate hydrogen-bonded structures, revealing potential in the development of advanced materials or catalysts (Unchulee Suksangpanya et al., 2004).

Molecular Interaction and Coordination Chemistry

  • Molecular Interaction Studies : The interaction of this compound derivatives with various metals and ligands has been a subject of research. For example, the coordination chemistry of 6-methylpyridine-2-methanol with different transition metals was studied, leading to the formation of unique structures like hydrogen-bonded helicates and coordination polymers, providing valuable insights for chemistry and material science (S. Telfer et al., 2008).

  • Solvothermal Synthesis : Research into solvothermal synthesis using this compound derivatives has led to the formation of novel compounds. For instance, chiral [Fe4O4]-cubane clusters with redox-active cores were synthesized using ligands derived from this compound, indicating potential applications in magnetic and electronic devices (Marco Seifried et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Result of Action

The molecular and cellular effects of the action of (5-Bromo-3-methylpyridin-2-YL)methanol are currently under investigation . As more research is conducted, a clearer picture of these effects will emerge.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area of active research . Understanding these influences can help optimize the use of this compound in various settings.

Properties

IUPAC Name

(5-bromo-3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMSGXSGQKWTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592855
Record name (5-Bromo-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245765-71-3
Record name (5-Bromo-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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